B1577344 Mutacin 1140

Mutacin 1140

Cat. No.: B1577344
Attention: For research use only. Not for human or veterinary use.
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Description

Mutacin 1140 is a bactericidal lantibiotic belonging to the epidermin family of type AI lanthipeptides, naturally produced by Streptococcus mutans JH1140 . Its primary mechanism of action involves high-affinity binding to the bacterial cell wall precursor Lipid II, a highly conserved target essential for peptidoglycan synthesis . By sequestering Lipid II, this compound effectively inhibits cell wall biosynthesis . Research indicates that this compound forms stable complexes with Lipid II, leading to membrane disruption and the formation of transient pores that facilitate water permeation, contributing to cell lysis . This dual mechanism is notably effective against a broad spectrum of Gram-positive bacteria, including multi-drug resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridium difficile . The compound's target, the pyrophosphate moiety of Lipid II, is ancestral and difficult for bacteria to alter, suggesting a low potential for the development of resistance and making this compound an attractive scaffold for studying novel antibiotics . Engineered analogs of this compound, such as the K2A and R13A variants, have demonstrated improved pharmacokinetic properties, including longer half-life and higher plasma concentrations, and have shown superior efficacy in vivo against systemic MRSA infections compared to the native compound and vancomycin . This makes this compound and its analogs a valuable tool for researchers investigating new therapeutic strategies against serious Gram-positive bacterial infections. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

FKSWSLCTPGCARTGSFNSYCC

Origin of Product

United States

General Overview and Classification of Mutacin 1140

Introduction to Mutacin 1140 as a Lanthipeptide Bacteriocin

This compound is a member of the lanthipeptide family, a class of peptide antibiotics also known as lantibiotics. nih.govcloudfront.netnih.gov These peptides are produced by a wide range of Gram-positive bacteria and often exhibit potent antimicrobial activity against other Gram-positive bacteria. nih.govcloudfront.net The defining feature of lanthipeptides is the presence of the non-proteinogenic amino acid lanthionine (B1674491) and, in many cases, its derivative methyllanthionine. acs.orgfrontiersin.org These are formed through the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively, followed by the addition of a cysteine thiol to the resulting double bond. acs.orgasm.org

The structure of this compound is compact and contains four of these characteristic thioether rings, designated as rings A, B, C, and D. acs.orgnih.govfrontiersin.org It also contains other post-translationally modified amino acids, including 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-aminovinyl-d-cysteine (AviCys). researchgate.netnih.gov The biosynthesis of this compound is a highly efficient and coordinated process involving a suite of dedicated enzymes encoded within a specific gene cluster. nih.gov

Producing Organism: Streptococcus mutans (Specific Strains)

This compound is produced by specific strains of the Gram-positive bacterium Streptococcus mutans, a common inhabitant of the human oral cavity. nih.govnih.govwikipedia.org Notably, the strain JH1140 is a well-documented producer of this bacteriocin. nih.govfrontiersin.org The production of mutacins by S. mutans is considered a significant factor in its ability to colonize and establish itself within the dental biofilm. nih.gov While many strains of S. mutans produce various types of mutacins, only a subset of these strains harbor the genetic machinery required for the synthesis of lantibiotics like this compound. nih.gov

Classification within the Lanthipeptide Family (e.g., Epidermin (B1255880) Type A(I))

Within the broader lanthipeptide classification, this compound is categorized as a type A(I) lanthipeptide, belonging to the epidermin group. researchgate.netnih.govwikipedia.org This classification is based on its structural and biosynthetic similarities to epidermin, another well-characterized lantibiotic. cloudfront.netasm.org Lantibiotics in this group are typically elongated, flexible molecules. nih.gov The biosynthesis of class I lantibiotics like this compound involves two separate enzymes for the modification of the precursor peptide: a dehydratase (LanB) and a cyclase (LanC). asm.orgasm.org

Comparative Analysis with Related Lanthipeptides (e.g., Nisin, Epidermin, other Mutacins)

This compound shares structural and functional similarities with other lanthipeptides, most notably nisin and epidermin. acs.orgresearchgate.netcloudfront.net

Nisin: Nisin is one of the most extensively studied lanthipeptides and is widely used as a food preservative. nih.gov Like this compound, nisin is a class I lantibiotic. nih.govasm.org The N-terminal regions of both this compound and nisin, specifically rings A and B, are structurally similar and are responsible for binding to Lipid II, a crucial component in bacterial cell wall synthesis. nih.govcapes.gov.bracs.org This shared mechanism of targeting Lipid II explains their potent activity against Gram-positive bacteria. frontiersin.orgasm.org However, there are key differences. The core peptide of this compound is significantly shorter than that of nisin. researchgate.netnih.gov While both can disrupt the bacterial membrane, nisin is known to form distinct pores, a function that has not been definitively established for this compound in all bacterial strains. capes.gov.bracs.org

Other Mutacins: Streptococcus mutans produces a variety of bacteriocins referred to as mutacins. scielo.br These can be broadly divided into lantibiotics and non-lantibiotics. nih.gov The lantibiotic mutacins, such as Mutacin I, II, and III, share some sequence homology with this compound. nih.gov For instance, Mutacin III and this compound have been reported to have identical structural genes. asm.org In contrast, the non-lantibiotic mutacins have a much narrower spectrum of activity. nih.gov

Table 1: Comparison of this compound with Related Lanthipeptides

Feature This compound Nisin Epidermin Other Mutacins (Lantibiotics)
Producing Organism Streptococcus mutans Lactococcus lactis Staphylococcus epidermidis Streptococcus mutans
Classification Type A(I) Lanthipeptide (Epidermin group) Type A(I) Lanthipeptide Type A(I) Lanthipeptide Varies (e.g., Mutacin II is Type A-II)
Primary Target Lipid II Lipid II Lipid II Lipid II (for many)
Pore Formation Not definitively established in all strains Yes Not a primary mechanism Varies by specific mutacin
Structural Features 4 thioether rings, Dha, Dhb, AviCys 5 thioether rings, Dha, Dhb 4 thioether rings, Dha, AviCys Varies
Core Peptide Length Shorter than nisin Longer than this compound Similar to this compound Varies

Biosynthesis and Genetic Determinants of Mutacin 1140

Biosynthetic Gene Cluster Organization (lan Operon)

The genetic blueprint for Mutacin 1140 production is contained within a specific biosynthetic gene cluster, often referred to as a lan operon. nih.govcloudfront.net This cluster houses all the genes necessary for the synthesis of the precursor peptide, its modification, transport, and processing. asm.org The organization for Class I lantibiotics like this compound typically includes a structural gene (lanA), genes for modification enzymes (lanB, lanC, lanD), a transporter gene (lanT), and a protease gene (lanP). tandfonline.comnih.govosu.edu

GeneFunction
lanAEncodes the precursor peptide (prepropeptide)
lanBEncodes the dehydratase enzyme
lanCEncodes the cyclase enzyme
lanDEncodes the decarboxylase enzyme
lanTEncodes the ABC transporter protein
lanPEncodes the leader peptidase

The lanA gene (in the context of this compound, often referred to as mutA) encodes the primary structure of the antibiotic in the form of the prepropeptide. igem.orgnih.govnih.gov This peptide is composed of an N-terminal leader sequence and the C-terminal core peptide that will become the mature lantibiotic. asm.orgasm.org The amino acid sequence of the core peptide is the template upon which the post-translational modifying enzymes act. asm.org The lanA gene from S. mutans JH1140 encodes a 63-amino acid precursor peptide. asm.orguniprot.org

A suite of dedicated enzymes is responsible for the extensive PTMs of the this compound core peptide.

lanB (Dehydratase): The product of the lanB gene (or mutB) is the enzyme LanB, a dehydratase. nih.govmsstate.edu This enzyme specifically recognizes and catalyzes the elimination of water from serine and threonine residues within the LanA-encoded core peptide, converting them into dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. igem.orgnih.govasm.org Genetic analysis shows that lanB from the this compound cluster has significant homology to epiB, the dehydratase gene for epidermin (B1255880) biosynthesis. nih.govresearchgate.net

lanC (Cyclase): The lanC gene product, LanC, is a cyclase that works in concert with LanB. igem.orgasm.org It catalyzes the stereospecific intramolecular addition of cysteine sulfhydryl groups to the dehydrated residues (Dha and Dhb). nih.gov This reaction forms the defining thioether bridges of lanthionine (B1674491) and methyllanthionine, creating the polycyclic structure of the mature peptide. igem.orgresearchgate.net

lanD (Decarboxylase): The this compound operon contains an additional modification gene, lanD (mutD), which is homologous to epiD in the epidermin gene cluster. nih.govasm.org The LanD enzyme is a flavoprotein that catalyzes the oxidative decarboxylation of the C-terminal cysteine residue after it has formed a thioether linkage. igem.orgasm.orgasm.org This final modification creates the unique S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety, which is critical for the full biological activity of this compound. tandfonline.comasm.org Inactivation of the mutD gene results in a C-terminal carboxyl analogue of the peptide that is biologically inactive. tandfonline.com

The lanT gene encodes an ATP-binding cassette (ABC) transporter, a protein responsible for exporting the modified peptide out of the producer cell. nih.govmsstate.edu Studies on this compound biosynthesis suggest that the LanT transporter plays a more complex role than simple export. nih.gov Evidence indicates that interaction between the modified core peptide and LanT facilitates a secondary cleavage event within the leader peptide before transport. nih.gov However, in some lantibiotic systems, including that of this compound, production is not completely abolished in lanT-deleted strains, suggesting other transporters may partially compensate for its absence. omu.edu.tr

The final step in maturation is the removal of the N-terminal leader peptide. igem.org This is accomplished by a dedicated serine protease encoded by the lanP gene (mutP). igem.orgnih.gov The LanP protease is typically located on the extracellular side of the cell membrane. nih.gov It cleaves the leader peptide from the fully modified and exported core peptide, releasing the active antibiotic. nih.govomu.edu.tr Studies have shown that the LanP for this compound has a relaxed substrate specificity for the sequence at the cleavage site. nih.gov However, the cleavage process itself is dependent on the prior modifications of the core peptide; LanP cannot efficiently process an unmodified precursor. omu.edu.tracs.org This ensures that only fully mature and correctly folded peptides are activated. acs.org

Transport System (lanT)

Molecular Mechanisms of Post-Translational Modifications

The transformation of the linear MutA precursor into the complex, polycyclic this compound is a marvel of enzymatic precision.

Dehydration: The LanB dehydratase is believed to first phosphorylate the hydroxyl groups of serine and threonine residues in a glutamate-dependent manner. acs.orgresearchgate.net This creates a better leaving group, facilitating a subsequent elimination reaction that results in the formation of the dehydroamino acids Dha and Dhb. acs.orgresearchgate.net

Cyclization: Following dehydration, the LanC cyclase directs the nucleophilic attack of cysteine thiol groups onto the electrophilic double bonds of Dha and Dhb. nih.govacs.org This Michael addition reaction is highly controlled, ensuring that specific cysteine residues react with specific dehydro residues to form the correct, biologically active ring topology. acs.org The formation of the initial lanthionine rings can aid in the proper positioning of the peptide for subsequent modifications. nih.gov

Decarboxylation: The formation of the C-terminal AviCys residue is a multi-step process. asm.orgacs.org First, the C-terminal cysteine residue participates in a LanC-catalyzed cyclization with an upstream dehydroalanine. acs.org Then, the LanD enzyme, a flavin-dependent oxidoreductase, catalyzes the oxidative decarboxylation of this now-terminal cysteine. asm.orgacs.org This reaction proceeds via an enethiolate intermediate to form the final aminovinyl group. acs.org The entire process of modification, from dehydration to decarboxylation, appears to be a highly coordinated dynamic process, where the PTM enzymes and the transporter function together to ensure efficient production of the mature lantibiotic. nih.gov

Regulation of this compound Production

The synthesis of this compound, a potent lantibiotic produced by the bacterium Streptococcus mutans, is a highly regulated process. The expression of the biosynthetic genes is not constitutive; instead, it is modulated by complex control systems that respond to specific environmental and cellular cues. nih.gov Early research noted that the production of this compound was often detectable only when the producing bacteria were grown on solid or semi-solid agar-based media, rather than in liquid broth cultures. asm.orgnih.gov This observation suggested that production is subject to sophisticated regulatory networks, potentially involving cell density and the diffusion of signaling molecules. asm.orgasm.org Subsequent research has identified a dedicated quorum-sensing system and specific transcriptional regulators as key players in controlling the expression of the this compound gene cluster. pnas.orgnih.gov

Transcriptional and Translational Control

The genetic blueprint for this compound is located within a specific gene cluster, often referred to as the lan cluster. nih.gov The core structural gene, designated lanA, encodes the precursor peptide of this compound. nih.govnih.gov The transcription of lanA and other genes within the operon, which are necessary for the post-translational modification, transport, and immunity, is tightly controlled. nih.gov

A key element in this control is a regulatory gene named mutR, found upstream of the mutacin I, II, III, and 1140 operons. pnas.orgbiorxiv.org MutR is a transcriptional activator belonging to the Rgg family of regulators. nih.gov Studies have demonstrated that MutR is indispensable for the expression of the mutacin operon genes. nih.govbiorxiv.org Inactivation of the mutR gene results in a severe reduction in the transcription of the downstream mutacin genes, leading to an undetectable level of mutacin activity. nih.gov

Interestingly, while MutR is essential for activation, the expression of the mutR gene itself appears to be relatively constant, even when there are significant variations in the expression of the lantibiotic genes. pnas.orgbiorxiv.org This suggests that the primary control of mutacin production is not at the level of mutR transcription. Instead, the activity of the MutR protein is likely modulated post-translationally, a mechanism now understood to be controlled by a quorum-sensing system. pnas.org

Furthermore, there is evidence of feedback regulation where the mature, active this compound peptide may inhibit the transcription of its own structural gene. asm.org It is hypothesized that on a solid medium, the diffusion of the lantibiotic away from the producing cells prevents it from reaching a threshold inhibitory concentration, thus allowing for a more extended period of synthesis. asm.org The this compound gene cluster also contains putative transcriptional and translational regulatory sequences, such as inverted repeats that could act as rho-independent terminators and promoter-like sequences that signal the start of transcription for specific genes within the cluster. nih.govresearchgate.net

Quorum Sensing Systems (e.g., MutRS System)

A significant breakthrough in understanding the regulation of mutacins, including this compound, was the identification of a distinct quorum-sensing (QS) system named MutRS. nih.govpnas.orgnottingham.ac.uk Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression in a collective manner. nih.govbiorxiv.org In many Gram-positive bacteria, this is achieved through the production and detection of small, secreted peptide pheromones. pnas.orgbiorxiv.org

The MutRS system is a unique class of QS pathway that specifically governs the production of lantibiotic mutacins in S. mutans. pnas.orgresearchgate.net This system is comprised of:

MutR : The intracellular DNA-binding transcriptional regulator protein, which was previously identified as essential for mutacin expression. pnas.orgnih.gov

MutS : A gene that encodes a short peptide pheromone. The mature, active form of this pheromone is named Mutacin Stimulating Peptide (MSP). pnas.org

The mechanism of the MutRS system involves the translation of the mutS gene into a precursor peptide, which is then processed and exported into the extracellular environment. pnas.orgbiorxiv.org As the bacterial population grows, MSP accumulates. Once it reaches a critical threshold concentration (a "quorum"), it is sensed by the bacterial cells, likely by being transported back into the cytoplasm. pnas.orgbiorxiv.org Inside the cell, MSP binds to its cognate MutR regulator protein. This binding allosterically activates MutR, enhancing its affinity for specific DNA sequences in the promoter regions of the mutacin biosynthetic operon. pnas.org The activated MutR-MSP complex then effectively switches on the transcription of the genes required for mutacin production and immunity. nih.govpnas.org

The gene encoding the MutR1 regulator and the MutS1 peptide are located upstream of the this compound operon in S. mutans. pnas.orgbiorxiv.org The discovery of the MutRS system clarified why mutR transcript levels were constant; the control point is the activation of the existing MutR protein by the MSP pheromone, directly linking mutacin production to cell population density. pnas.org

Structural Biology and Conformation of Mutacin 1140

Overall Molecular Architecture and Macrocyclic Rings

The covalent structure of Mutacin 1140 is characterized by a compact, globular architecture containing four macrocyclic rings, designated A, B, C, and D from the N-terminus to the C-terminus. frontiersin.orgresearchgate.netnih.gov These rings are formed by post-translational modifications that create thioether bridges, specifically lanthionine (B1674491) or 3-methyllanthionine residues. nih.govasm.orgasm.org This complex structure gives this compound a molecular weight of 2263 Da. acs.orgacs.org

The molecule's structure includes several unusual amino acids resulting from post-translational modifications, such as 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-aminovinyl-D-cysteine (AviCys). researchgate.netnih.gov

Table 1: Key Architectural Features of this compound

Structural FeatureDescriptionReference
Molecular Weight2263 Da acs.orgacs.org
Macrocyclic RingsFour rings (A, B, C, D) formed by (methyl)lanthionine thioether bridges. acs.orgnih.govasm.org
Overall ShapeHorseshoe-like, kinked at the hinge region between rings B and C. asm.orgresearchgate.net
Functional DomainsN-terminal rings A and B form the Lipid II binding domain; the hinge region and rings C and D are involved in lateral assembly. frontiersin.orgasm.orgresearchgate.net
Unusual Amino AcidsContains 2,3-didehydroalanine (Dha), 2,3-didehydrobutyrine (Dhb), and S-aminovinyl-D-cysteine (AviCys). researchgate.netnih.govasm.org

Structural Features of Individual Rings (A, B, C, D)

Rings A and B : These N-terminal rings constitute the primary lipid II binding domain. frontiersin.orgasm.orgresearchgate.net Their structure is notably similar to the corresponding rings in the well-studied lantibiotic nisin. researchgate.netasm.orgasm.org The alanine (B10760859) moieties within the lanthionine bridges are distinguished by their position in the core peptide, denoted as AlaS for the N-terminal position and SAla for the C-terminal position. asm.orgasm.org Ring A's flexibility is influenced by the Ψ angle of Trp4 and the Φ angle of Dha5. asm.orgresearchgate.net Furthermore, the ψ bond of SAla7, which is not part of the thioether ring, can rotate freely, permitting ring A to spin relative to ring B. researchgate.net This flexibility is believed to be crucial for orienting the rings correctly during the binding of lipid II. asm.orgnih.gov

Rings C and D : The C-terminal part of the molecule is composed of two intertwined thioether rings. nih.gov These rings, along with the hinge region, form the lateral assembly domain. frontiersin.org The precise bridging pattern of the two C-terminal thioether bridges required elucidation by nuclear magnetic resonance spectroscopy. nih.govasm.org The formation of the C-terminal rings is a critical final step in the peptide's biosynthesis prior to its transport out of the cell. frontiersin.org

Conformational Dynamics and Structural Interconversion

This compound is not a static molecule; instead, it exhibits significant conformational dynamics, interconverting between multiple structures in solution. acs.orgnih.gov While the thioether ring structures themselves are relatively rigid and well-defined, similar to those in nisin and gallidermin, the regions of the peptide not constrained by these rings are quite flexible. acs.orgacs.org

Elucidation Methods in Structural Biology

The complex three-dimensional structure and dynamic nature of this compound have been elucidated through a combination of powerful analytical techniques.

NMR spectroscopy has been a cornerstone in determining the structure of this compound. nih.govcapes.gov.br It was essential for resolving the thioether bridging patterns required to define the complete covalent structure. nih.govnih.gov NMR data, combined with restrained molecular dynamics simulations, revealed that this compound interconverts between multiple structures in solution. acs.orgacs.orgnih.gov Techniques such as TOCSY and ROESY have been used to analyze variants of this compound. frontiersin.org The analysis of NMR data provided the foundation for understanding the molecule's 3-D structure and its inherent flexibility. acs.orgacs.org

Mass spectrometry has been crucial for the initial characterization of this compound. nih.gov Electrospray ionization mass spectrometry (ESI-MS) was used to determine its precise molecular weight as 2263 Da. acs.orgnih.govasm.org MS, in conjunction with Edman sequencing, was used to determine the amino acid sequence and confirm that it corresponded to the sequence deduced from the lanA gene. asm.orgresearchgate.netnih.gov A novel method was also developed using chemical modification followed by MS analysis to rapidly differentiate between thioether-containing residues and dehydrated residues, streamlining the characterization process. nih.govcapes.gov.br

Molecular dynamics (MD) simulations have provided profound insights into the dynamic behavior of this compound. researchgate.netfiu.edu When used in conjunction with NMR data, restrained molecular dynamics (RMD) simulations helped generate and validate the concept of a conformational ensemble. acs.orgacs.orgnih.gov These simulations showed that the molecule is not static but exists as a collection of interconverting structures. acs.orgnih.gov MD simulations have also been employed to model the interaction of the this compound-lipid II complex with bacterial membranes, exploring the potential mechanisms of membrane pore formation. researchgate.netfiu.educloudfront.netresearchgate.net These computational studies are vital for building models of the peptide's membrane interactions and its mode of action. researchgate.netnih.gov

Table 2: Methods Used in Structural Elucidation of this compound

MethodKey Findings/ApplicationReference
NMR SpectroscopyDetermined 3-D structure, thioether bridging patterns, and revealed interconversion between multiple conformations. acs.orgacs.orgnih.govucl.ac.uk
Mass Spectrometry (MS)Confirmed molecular weight (2263 Da), aided in primary sequence determination, and identified post-translational modifications. acs.orgnih.govnih.gov
Molecular Dynamics (MD) SimulationsModeled conformational dynamics, supported the ensemble of structures theory, and investigated membrane interactions and pore formation. acs.orgresearchgate.netfiu.educloudfront.net

Electron Microscopy for Complex Observation

Electron microscopy has provided direct visual evidence for the mechanism by which this compound interacts with its target, Lipid II, a crucial precursor in bacterial cell wall synthesis. capes.gov.bracs.orgnih.gov Studies employing this technique have been pivotal in understanding the supramolecular assemblies that form upon this interaction.

Research has demonstrated that this compound, upon binding to Lipid II within a membrane environment, induces the formation of distinct circular complexes. capes.gov.bracs.orgnih.gov The observation of these circular structures by electron microscopy offers strong support for a lateral assembly mechanism. capes.gov.bracs.org This mechanism involves the recruitment of multiple this compound-Lipid II units into a larger, aggregated structure on the membrane surface.

These findings differentiate the action of this compound from other lantibiotics like nisin. While nisin also binds Lipid II, it primarily uses the complex to form transmembrane pores. capes.gov.brnih.govresearchgate.net In contrast, electron microscopy, corroborated by other biophysical data, indicates that this compound does not form pores but rather sequesters Lipid II into stable, non-functional complexes that disrupt cell wall synthesis. capes.gov.bracs.orgnih.gov The stability of these this compound-Lipid II complexes has been noted as very high. capes.gov.bracs.orgnih.gov

While high-resolution cryo-electron microscopy (cryo-EM) structures of the this compound-Lipid II complex are not as extensively detailed as those for the nisin complex, the available microscopy data provides key insights into its inhibitory mechanism. For comparison, cryo-EM and other structural studies on the nisin-Lipid II complex have revealed a defined stoichiometry of eight nisin and four Lipid II molecules per pore complex. nih.govfrontiersin.org The visual data for this compound suggests a different architectural outcome, focusing on sequestration rather than pore formation. capes.gov.bracs.orgnih.gov

Table 1: Research Findings from this compound Complex Observation

Observation Method Finding Implication
Electron Microscopy Formation of circular complexes of this compound and Lipid II. capes.gov.bracs.orgnih.gov Provides direct evidence for a lateral assembly mechanism on the membrane. capes.gov.br
Electron Microscopy & Biophysical Assays This compound does not form pores in the membrane, unlike nisin. capes.gov.brnih.govresearchgate.net The primary mechanism is sequestration of Lipid II, inhibiting cell wall synthesis, rather than membrane permeabilization.
Comparative Analysis The arrangement of Lipid II monomers differs in the this compound complex compared to the nisin complex. capes.gov.bracs.orgnih.gov Highlights a distinct mechanism of action despite structural similarities in the Lipid II-binding domains of both lantibiotics.

Mechanism of Antimicrobial Action at the Molecular Level

Primary Target Interaction: Lipid II Abduction and Inhibition of Cell Wall Synthesis

The principal mechanism of Mutacin 1140's antibacterial activity is the targeted binding and sequestration of Lipid II, a critical precursor in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. rsc.orgfrontiersin.orgcloudfront.netnih.gov This interaction effectively halts cell wall construction, leading to cell lysis. rsc.orgcloudfront.netnih.gov The N-terminal thioether rings A and B of this compound are structurally similar to those of the well-studied lantibiotic nisin and form a "pyrophosphate cage". researchgate.netresearchgate.net This cage facilitates high-affinity binding to the pyrophosphate moiety of Lipid II. researchgate.netfrontiersin.orgfrontiersin.org

This mode of action is termed "Lipid II abduction". researchgate.netfrontiersin.orgfrontiersin.org Unlike antibiotics that bind to the peptide portion of Lipid II, such as vancomycin (B549263), this compound targets the highly conserved pyrophosphate group. frontiersin.orgfrontiersin.org Bacterial resistance to vancomycin can arise from alterations in the pentapeptide chain, but the pyrophosphate structure of Lipid II is ancestral and essential for its function, making it a difficult target for bacteria to modify without compromising viability. frontiersin.org By binding and removing Lipid II from the cycle of peptidoglycan synthesis, this compound effectively shuts down the construction of the cell wall. frontiersin.orgresearchgate.net Electron microscopy has provided direct evidence for a lateral assembly mechanism, showing the formation of circular complexes of this compound with its target. capes.gov.br

Interaction with Bacterial Membranes

While the inhibition of cell wall synthesis is its primary mode of action, this compound also interacts directly with the bacterial membrane, contributing to its bactericidal effects.

The interaction of this compound with Lipid II leads to subsequent effects on the bacterial membrane. frontiersin.org Although some early studies and experiments with specific model membranes suggested that this compound is too small to form stable transmembrane pores in the way that nisin does, more recent evidence points to a nuanced mechanism of membrane disruption. capes.gov.brnih.govubc.ca Molecular simulations have revealed that while a single this compound-Lipid II complex may not form a large pore, the assembly of multiple complexes can induce significant membrane stress. rsc.orgcloudfront.netnih.govtcdb.org This aggregation leads to noticeable membrane distortion, the relocation of lipid molecules, and enhanced permeability, ultimately disrupting the membrane's integrity. rsc.orgnih.govtcdb.org This suggests that at higher concentrations, the assembly of this compound on the membrane surface can cause significant disruption. rsc.orgcloudfront.netnih.gov

Membrane Disruption and Permeabilization

Molecular Modeling and Simulation of this compound-Target Interactions

Computational methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations, have been indispensable in elucidating the molecular-level actions of this compound. researchgate.netnih.govcsic.es Initial structural studies using NMR and restrained MD simulations revealed that this compound is a compact molecule that interconverts between multiple structures, with a common feature being a kink in the hinge region that creates a horseshoe-like shape. researchgate.netnih.gov This structural understanding provided a crucial foundation for modeling its interactions with targets. nih.gov

Subsequent all-atom MD simulations have provided a dynamic view of how this compound interacts with Lipid II within a realistic model of a Gram-positive bacterial membrane (composed of POPE and POPG lipids). csic.es These simulations were the first to show that the this compound-Lipid II complex could form functional, water-permeating membrane pores. rsc.orgcloudfront.netnih.gov The models demonstrated the single-file water transport mechanism and predicted that higher concentrations of the complexes would lead to significant membrane distortion and lipid relocation. rsc.orgnih.govtcdb.org

Table 1: Summary of Findings from Molecular Modeling and Simulation Studies

Research Finding Method(s) Used Key Insight Reference(s)
Structural Conformation NMR, Restrained Molecular Dynamics This compound has a flexible, horseshoe-like shape and interconverts between multiple structures. researchgate.netnih.gov
Membrane Pore Formation Molecular Dynamics (MD) Simulation A single this compound-Lipid II complex can form a water-permeating pore. rsc.orgcloudfront.netnih.gov
Water Transport Molecular Dynamics (MD) Simulation Water crosses the membrane via a "single-file" transport mechanism through the complex. rsc.orgnih.govtcdb.org
Membrane Disruption Molecular Dynamics (MD) Simulation Multiple complexes cause significant membrane distortion and lipid relocation. rsc.orgnih.govtcdb.org

| Target Binding Model | Template-based Modeling, MD Simulation | The structure of the this compound-Lipid II complex was modeled based on the known nisin-Lipid II complex. | researchgate.net |

Comparative Analysis of Membrane-Targeting Mechanisms with Other Lantibiotics (e.g., Pore Formation vs. Abduction)

A comparison between this compound and the closely related lantibiotic nisin highlights key differences in their antimicrobial strategies. Both molecules share a structurally similar N-terminal domain (rings A and B) for binding the pyrophosphate moiety of Lipid II. researchgate.netcapes.gov.brnih.gov However, their subsequent actions diverge.

Nisin's mechanism is famously characterized by the formation of large, stable transmembrane pores, a process that requires its C-terminal region to span the membrane. capes.gov.brnih.gov These pores have a defined stoichiometry, with one proposed structure consisting of eight nisin and four Lipid II molecules. acs.org This pore formation leads to rapid depolarization of the cell membrane and efflux of essential molecules.

In contrast, this compound's primary mechanism is Lipid II abduction, where it binds and sequesters the molecule, thereby inhibiting cell wall synthesis. researchgate.netresearchgate.netnih.gov Several studies have concluded that this compound, being shorter and smaller than nisin, does not form pores in the same manner. capes.gov.brnih.govubc.ca Fluorescence-based experiments on model membrane systems and certain bacterial strains showed that this compound does not cause significant membrane permeabilization, even at concentrations well above its minimum inhibitory concentration, whereas nisin does. researchgate.netcapes.gov.br While molecular simulations show that this compound complexes can permit water transport, this is a more subtle mechanism than the large, stable pores formed by nisin. rsc.orgnih.gov Therefore, the key distinction lies in the end result of the lantibiotic-Lipid II interaction: nisin leverages Lipid II as a docking molecule to build a destructive pore, while this compound primarily focuses on removing Lipid II from its functional location, with membrane disruption being a secondary, albeit significant, consequence. frontiersin.orgcapes.gov.brtcdb.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Lipid II
Nisin
Nisin A
Vancomycin
Palmitoyloleoyl-phosphatidylethanolamine (POPE)
Palmitoyloleoyl-phosphatidylglycerol (POPG)
D-Ala-D-Alanine

Spectrum of Antimicrobial Activity

Activity against Gram-Positive Bacterial Pathogens

Mutacin 1140 exhibits potent activity across a broad range of Gram-positive pathogens. asm.orgnih.gov Its efficacy has been demonstrated against clinically significant bacteria, including those that have developed resistance to conventional antibiotics. nih.govsanochemicals.com Studies have shown it to be effective against species such as Clostridium difficile, Staphylococcus aureus (including methicillin-resistant strains), vancomycin-resistant enterococci, and various streptococci. nih.govfrontiersin.org The bactericidal effect can be rapid against certain species like Streptococcus pneumoniae and multidrug-resistant S. aureus, while it may exhibit bacteriostatic action against others, such as vancomycin-resistant Enterococcus faecalis. nih.gov

This compound and its engineered variants have shown significant promise as agents against Clostridium difficile. frontiersin.org Research has focused on developing analogs with improved efficacy for treating C. difficile-associated diarrhea. researchgate.net One variant, identified as OG253 (the Phe1Ile variant), was noted for its potency against C. difficile in vitro. researchgate.netfrontiersin.org Another homolog, OG716, also demonstrated promising efficacy in reducing clinically relevant C. difficile infections in animal models. oragenics.com Several lantibiotic compounds derived from this compound have demonstrated superior Minimum Inhibitory Concentrations (MICs) against C. difficile when compared to vancomycin (B549263). frontiersin.org In one study, the MIC of a this compound variant against C. difficile UK1 was reported to be 2 µg/mL. asm.org

Compound/VariantOrganismMIC (µg/mL)Source
This compound VariantClostridium difficile UK12 asm.org
MU1140Clostridium difficile<8 nih.gov
OG253 (Phe1Ile variant)Clostridium difficilePotent in vitro activity frontiersin.orgresearchgate.netfrontiersin.org
OG716Clostridium difficileEfficacious in animal models oragenics.com

This compound is a potent antibiotic against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. frontiersin.orgasm.org It has been shown to be effective against multidrug-resistant S. aureus and has demonstrated superiority to vancomycin in a preclinical systemic MRSA infection model. nih.govsanochemicals.com Time-kill studies have revealed that this compound is rapidly bactericidal against multidrug-resistant S. aureus. nih.gov Engineered analogs, such as K2A and R13A, have been developed with improved bioactivity and pharmacokinetic properties. asm.orgnih.gov These analogs have shown superior in vitro activity and kill-kinetics against MRSA compared to vancomycin. frontiersin.org A combination of the K2A and R13A analogs proved highly effective in a murine systemic MRSA infection model. asm.orgnih.gov

Compound/VariantOrganismMIC (µg/mL)Source
MU1140Vancomycin-intermediate S. aureusAs active as vancomycin nih.gov
MU1140Vancomycin-resistant S. aureusSuperior to vancomycin nih.gov
This compound VariantStaphylococcus aureus ATCC 259238 asm.org
Native Mu1140Staphylococcus aureus 33591 (MRSA)4 frontiersin.org
K2A analogStaphylococcus aureus 33591 (MRSA)2 frontiersin.org
R13A analogStaphylococcus aureus 33591 (MRSA)2 frontiersin.org
K2A:R13A combinedStaphylococcus aureus 33591 (MRSA)2 frontiersin.org

This compound has demonstrated activity against vancomycin-resistant enterococci (VRE). nih.govfrontiersin.org Its mechanism of targeting the pyrophosphate moiety of Lipid-II is considered less prone to the development of resistance compared to antibiotics like vancomycin, which target the pentapeptide portion. frontiersin.org Studies have shown that MU1140 is superior to vancomycin against all tested vancomycin-resistant strains of E. faecalis and E. faecium. nih.gov However, against VRE, its activity has been characterized as bacteriostatic rather than bactericidal. nih.gov While the lantibiotic alone shows promise, research has also explored hybrid molecules; a conjugate of vancomycin and a fragment of the lantibiotic nisin, which shares structural similarities with this compound, restored significant activity against VRE. acs.org

CompoundOrganismMIC Range (µg/mL)Source
MU1140Enterococcus faecalis (VREF)8–32 nih.gov
MU1140Enterococcus faecium (VRE)8–32 nih.gov

This compound is effective against a variety of streptococcal species. frontiersin.org Produced by Streptococcus mutans, it plays a role in the microbial ecology of the oral cavity. researchgate.netresearchgate.net Its activity extends to significant pathogens like Streptococcus pneumoniae. sanochemicals.comasm.org Time-kill studies have demonstrated a rapid bactericidal effect of MU1140 against S. pneumoniae. nih.gov Analogs such as K2A and R13A have also shown improved bioactivities against pathogenic streptococci. asm.org The MIC of this compound against S. pyogenes has been reported as low as 0.5 µg/mL, indicating high potency. nih.gov

Compound/VariantOrganismMIC (µg/mL)Source
MU1140Streptococcus pyogenes0.5 nih.gov
This compound VariantStreptococcus pneumoniae ATCC 273361 asm.org
This compound VariantStreptococcus mutans UA15916 asm.org
K2A and R13A analogsStreptococcus pneumoniaeImproved bioactivity frontiersin.org

Activity against Vancomycin-Resistant Enterococci (VRE)

Activity against Specific Bacterial Genera and Species

The antimicrobial spectrum of this compound and its variants is concentrated on, but not limited to, the major pathogens previously detailed. Susceptibility studies have confirmed its biological activity against all Gram-positive bacterial strains tested in certain panels, with MICs ranging from 0.5 µg/mL to 32 µg/mL. nih.gov Beyond the genera Clostridium, Staphylococcus, Enterococcus, and Streptococcus, this compound has shown efficacy against other Gram-positive bacteria. It is particularly potent against Streptococcus pyogenes and has demonstrated activity against Listeria monocytogenes, Bacillus species, and Micrococcus luteus. nih.govasm.org In contrast, it has consistently been found to be inactive against Gram-negative bacteria, such as Pseudomonas aeruginosa, and yeast. nih.govfrontiersin.org

OrganismMIC (µg/mL)Source
Micrococcus luteus ATCC 102400.125 asm.org
Streptococcus pyogenes0.5 nih.gov
Listeria monocytogenes<8 nih.gov
Bacillus sp.>8 nih.gov
Mycobacterium phleiActive frontiersin.org
Pseudomonas aeruginosaInactive frontiersin.org

Methodologies for Evaluating Antimicrobial Activity

A variety of standard and specialized methodologies are employed to evaluate the antimicrobial properties of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination: This is the most common method used to quantify the in vitro potency of this compound. It is typically performed using broth microdilution or agar (B569324) dilution methods according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.gov The E-test method has also been utilized to assess activity against pathogens like C. difficile. frontiersin.org

Bioassays: Simple and effective bioassays are used for initial screening of antimicrobial activity. This often involves an agar diffusion assay where the substance is applied to a plate lawned with a highly sensitive indicator strain, such as Micrococcus luteus ATCC 10240. The size of the resulting zone of inhibition provides a measure of bioactivity. asm.org

Time-Kill Studies: To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), time-kill assays are performed. These studies measure the rate of bacterial killing over time following exposure to the antibiotic at various concentrations. nih.gov

In Vitro Screening Panels: For drug development purposes, variants of this compound are subjected to a broad panel of assays. This includes comprehensive in vitro susceptibility testing against a wide range of microorganisms, cytotoxicity screening using cell lines like HepG2 hepatocytes, and metabolic and chemical stability tests in simulated biological fluids such as simulated gastric and intestinal fluids (FaSSGF, FaSSIF) and serum. frontiersin.org

Pharmacological Profiling: Advanced screening, such as the Safety Screen 44™, is used to assess potential off-target effects and predict the toxicological profile of new analogs. frontiersin.org

In Vitro Susceptibility Assays (e.g., Minimum Inhibitory Concentration Determination)

This compound (MU1140) demonstrates significant biological activity against a wide array of Gram-positive bacteria, including strains resistant to other antibiotics. nih.gov Its efficacy is typically quantified using in vitro susceptibility tests, such as the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govfrontiersin.org

Studies have shown that MU1140 is potent against various streptococcal species, with a particularly low MIC of 0.5 μg/mL against Streptococcus pyogenes. nih.gov The compound is also active against other medically important Gram-positive pathogens. In broader susceptibility studies, MU1140 displayed MICs ranging from 0.5 μg/mL to 32 μg/mL against all Gram-positive strains tested. nih.gov It showed greater activity (MIC < 8 μg/mL) against S. pyogenes, Listeria monocytogenes, and Clostridium difficile compared to its activity against Staphylococcus aureus, Enterococcus faecalis, and Bacillus species (MIC > 8 μg/mL). nih.gov

Crucially, MU1140 maintains its activity against multidrug-resistant bacteria. It has proven to be as effective as vancomycin against vancomycin-intermediate S. aureus (VISA) and superior to vancomycin against all tested vancomycin-resistant strains of S. aureus (VRSA), E. faecalis (VRE), and E. faecium. nih.gov However, for vancomycin-sensitive strains, vancomycin generally exhibits lower MIC values than MU1140. nih.gov No activity has been observed for this compound against Gram-negative bacteria like Pseudomonas aeruginosa or against yeast. nih.govfrontiersin.org

Variants of this compound have also been developed and tested. For instance, analogs K2A and R13A showed enhanced activity against a methicillin-resistant S. aureus (MRSA) strain, with MICs four-fold and eight-fold lower than vancomycin, respectively. frontiersin.org Another variant, OG253, was identified as a lead compound for treating C. difficile-associated diarrhea, with several variants showing better MICs against C. difficile than vancomycin. frontiersin.orgnih.gov

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and its analogs against various bacterial strains.

Time-Kill Studies

Time-kill assays provide a dynamic picture of an antibiotic's antimicrobial action over time. nih.gov For this compound, these studies reveal a difference in its activity profile depending on the target species. nih.gov

Against Streptococcus pneumoniae and multidrug-resistant Staphylococcus aureus (MDR S. aureus), this compound exhibits rapid, concentration-independent bactericidal activity. nih.gov A significant decline of over 3 logs in bacterial counts is observed within the first two hours of exposure. nih.govtci-thaijo.org Specifically, for S. pneumoniae, the time to achieve 99.9% killing was 5 hours at 1x and 2x MIC, and 2.5 hours at 4x and 8x MIC. nih.gov For MDR S. aureus, the 99.9% kill time was even faster: 1.5 hours at 0.5x MIC and just 0.5 hours at concentrations of 4x, 8x, and 16x MIC. nih.gov According to the Clinical and Laboratory Standards Institute (CLSI) definition, an agent is bactericidal if it reduces the original inoculum by ≥99.9% (a ≥3-log10 CFU/mL drop). nih.gov By this standard, MU1140 is bactericidal against S. pneumoniae at concentrations ≥1x MIC and against S. aureus at concentrations ≥0.5x MIC. nih.gov

In contrast, against vancomycin-resistant Enterococcus faecalis (VREF), this compound demonstrates bacteriostatic activity, meaning it inhibits bacterial growth rather than killing the bacteria. nih.gov At all tested concentrations against VREF, bacterial counts were maintained at approximately the initial inoculum size. nih.gov

Studies on this compound analogs have also been conducted. The K2A analog, when tested against MRSA strain 33591, showed a rapid bactericidal effect, reducing colony-forming units (CFUs) by more than 3 logs within 30 minutes at 2x MIC, with no bacterial recovery observed over 24 hours. frontiersin.org At 1x MIC, the K2A analog reduced viable cell numbers below the detection limit after 2 hours of exposure. frontiersin.org This killing rate was significantly faster than that of vancomycin, which required 8 hours for a 2-log reduction in CFUs at 1x and 2x MIC. frontiersin.org Time-kill assays involving oral streptococci also showed that S. sobrinus was more sensitive to this compound extract than S. mutans, with complete eradication times of 30 and 60 minutes, respectively.

The table below details the results from time-kill studies for this compound and its analogs.

Bacterial Resistance Mechanisms to Mutacin 1140

Analysis of Resistance Development Propensity

Mutacin 1140 is considered to have a low propensity for inducing bacterial resistance. frontiersin.orgrug.nlasm.org This characteristic is primarily attributed to its unique mechanism of action, which involves binding to the pyrophosphate moiety of Lipid II, a highly conserved and essential precursor for peptidoglycan synthesis in bacteria. frontiersin.orgresearchgate.net The ancestral and critical nature of this target site implies that mutations altering its structure would likely be detrimental or lethal to the bacterium, thereby making the development of resistance infrequent. frontiersin.org

Studies involving the serial passage of bacteria in sub-inhibitory concentrations of an antibiotic are a standard method for assessing the likelihood of resistance development. An in-vitro study evaluated the ability of Staphylococcus aureus and Streptococcus pneumoniae to develop resistance to this compound through sequential subculturing. The results showed only a stable, three-fold increase in the minimum inhibitory concentration (MIC) for both bacterial species. nih.gov Notably, when these strains with elevated MICs were subsequently subcultured for seven days in an antibiotic-free medium, their MIC values for this compound did not revert, indicating a stable, albeit low-level, resistance phenotype. nih.gov Other research has also reported no significant development of resistance to this compound during bactericidal activity studies against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). asm.orgmdpi.com

Table 1: In Vitro Resistance Development to this compound

Bacterial Species Change in Minimum Inhibitory Concentration (MIC) Stability of Resistance Reference
Staphylococcus aureus Stable 3-fold increase Stable after 7 days in antibiotic-free media nih.gov

Comparative Resistance Mechanisms to Lipid II-Targeting Agents

The bacterial cell wall precursor Lipid II is a validated and attractive target for several classes of antibiotics due to its essentiality and location on the outer leaflet of the cytoplasmic membrane. plos.orguu.nl However, bacteria have evolved distinct resistance mechanisms depending on the specific antibiotic and its binding site on the Lipid II molecule.

Comparison with Vancomycin (B549263): Vancomycin, a glycopeptide antibiotic, functions by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of Lipid II, thereby inhibiting peptidoglycan synthesis. frontiersin.org The most prominent mechanism of resistance to vancomycin, particularly in enterococci (Vancomycin-Resistant Enterococci or VRE), involves the acquisition of the vanA gene cluster. frontiersin.org This system alters the Lipid II precursor by substituting the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac), which significantly reduces vancomycin's binding affinity. frontiersin.org

In contrast, this compound binds to the pyrophosphate region of Lipid II, a different moiety from the vancomycin binding site. frontiersin.org Consequently, the resistance mechanism that confers high-level resistance to vancomycin does not affect the activity of this compound. This is supported by studies demonstrating that this compound retains its effectiveness against vancomycin-resistant strains of S. aureus, Enterococcus faecalis, and Enterococcus faecium. nih.govmdpi.com

Table 2: Comparison of this compound and Vancomycin

Feature This compound Vancomycin Reference
Target Moiety on Lipid II Pyrophosphate group D-Ala-D-Ala terminus of the pentapeptide frontiersin.org
Primary Resistance Mechanism Low propensity; specific resistance operons in some species (e.g., cpr) Alteration of the target to D-Ala-D-Lac frontiersin.orgoup.com

| Activity vs. VRE (vanA) | Active | Inactive | frontiersin.orgnih.gov |

Comparison with Nisin and Other Lantibiotics: Nisin, another well-studied lantibiotic, also targets the pyrophosphate moiety of Lipid II, similar to this compound. frontiersin.orgasm.org The extensive and long-term use of nisin as a food preservative with a low incidence of reported resistance further supports the hypothesis that this target is robust. frontiersin.org However, resistance mechanisms to lantibiotics do exist in nature. Some pathogenic bacteria have evolved specific defense systems. For instance, the cprABCK-R operon in Clostridium difficile is known to provide protection against several lantibiotics, including nisin, subtilin, and this compound. oup.com Similarly, some bacteria possess ABC (ATP-binding cassette) transporters that can confer resistance to these peptides. nih.gov In Streptococcus agalactiae, a resistance system involving a serine protease, Nsr, has been identified which inactivates nisin by cleaving its C-terminus. oup.com

Furthermore, research on a C-terminal carboxyl analogue of this compound has provided insights into potential resistance strategies. This inactive analogue can bind to Lipid II but fails to inhibit cell growth. Interestingly, it can competitively inhibit the activity of both native this compound and nisin. asm.org This suggests that a potential resistance mechanism could involve preventing the formation of large, stable lantibiotic-Lipid II complexes, which are crucial for full bactericidal activity, even if the initial binding to the target is not prevented. asm.org Another proposed, though not yet directly demonstrated for this compound, mechanism against Lipid II-targeting antibiotics involves dedicated flippase enzymes that transport Lipid II back into the cytoplasm, reducing its availability on the cell surface. biorxiv.org

Table 3: Comparative Mechanisms of Lipid II-Targeting Antibiotics

Antibiotic Class Target Site on Lipid II Primary Mechanism of Action Known Resistance Mechanisms Reference
This compound Lantibiotic (Type A(I)) Pyrophosphate moiety Lipid II abduction, inhibiting cell wall synthesis Low propensity; specific resistance operons (cpr) in some pathogens frontiersin.orgoup.com
Vancomycin Glycopeptide D-Ala-D-Ala terminus Inhibition of peptidoglycan cross-linking Target modification (D-Ala-D-Lac) via van genes frontiersin.orgnih.gov

| Nisin | Lantibiotic (Type A(I)) | Pyrophosphate moiety | Lipid II abduction and pore formation | ABC transporters, proteolytic cleavage (NSR), resistance operons (cpr) | frontiersin.orgoup.com |

Molecular Engineering and Analog Design of Mutacin 1140

Rational Design Strategies for Mutacin 1140 Variants

Rational design approaches for creating this compound variants are guided by an understanding of its structure-function relationships. The core principle is to introduce specific modifications to the peptide sequence to achieve desired improvements in its therapeutic profile. These strategies often leverage knowledge of the roles of specific amino acid residues and structural motifs within the molecule. nih.govcloudfront.net

Key targets for rational design include:

The Hinge Region: The flexibility of the hinge region between rings B and C is thought to be crucial for the lateral assembly of this compound monomers. researchgate.net Modifications in this region, such as single, double, and triple mutations, have been explored to optimize this flexibility and enhance bioactivity. tandfonline.com

Charged Residues: The presence of positively charged amino acids like Lysine at position 2 and Arginine at position 13 makes this compound susceptible to proteolytic degradation. tandfonline.com Rational design strategies have targeted these residues for substitution to improve stability. tandfonline.comasm.org

Dehydrated Residues: The roles of dehydrated residues like 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb) are also a focus. While they can be susceptible to degradation, they are also believed to contribute to the structural conformation necessary for in vivo stability. asm.orgnih.gov

The ultimate goal of these rational design blueprints is to pave the way for the development of a new class of anti-infectives by creating this compound variants with optimized properties for manufacturing, formulation, and therapeutic efficacy. nih.govcloudfront.net

Mutagenesis Approaches

Mutagenesis has been a cornerstone of engineering this compound, allowing for the systematic investigation of the roles of individual amino acids and the creation of variants with improved characteristics.

Site-Directed Mutagenesis Studies

Site-directed mutagenesis allows for precise substitutions of specific amino acids in the this compound core peptide. nih.govnih.gov This technique has been instrumental in understanding the contribution of individual residues to the antibiotic's activity and stability. nih.govnih.govnih.gov

Early mutagenesis experiments were often limited to the post-translationally modified lanthionine (B1674491) and methyllanthionine residues. nih.gov However, subsequent studies have expanded to include substitutions at various positions, including the N-terminus, the hinge region, and within the ring structures. nih.govnih.gov For instance, substitutions in ring A, such as Trp4Ala and Dha5Ala, have been shown to significantly increase bioactivity against indicator strains like Micrococcus luteus. nih.gov

A key vector used in these studies is the suicide vector pVA891, which facilitates the introduction of specific mutations into the mutA gene, the structural gene for this compound, in Streptococcus mutans. nih.govnih.gov Bioassays of the resulting mutants have revealed that some substitutions lead to enhanced antimicrobial activity. nih.govnih.gov

Saturation Mutagenesis Library Construction and Screening

To overcome the limitations of studying single mutations one at a time, researchers have employed saturation mutagenesis to create comprehensive libraries of this compound variants. nih.govcloudfront.netfrontiersin.org This high-throughput approach involves substituting every amino acid at each of the 22 positions in the core peptide with all other 19 possible amino acids, resulting in a library of 418 unique variants. cloudfront.netfrontiersin.org

The construction of these libraries typically involves creating a plasmid-based lanA library, where lanA is the structural gene encoding this compound. cloudfront.net These plasmid libraries are then used to generate a collection of S. mutans strains, each producing a different this compound variant. cloudfront.net

Screening of these extensive libraries is a critical step. A semi-quantitative, high-throughput bioassay is often used, employing an indicator strain such as Micrococcus luteus. cloudfront.net The antimicrobial activity of each variant is assessed by measuring the zone of clearing in the indicator lawn. cloudfront.net This allows for the rapid identification of variants with no activity, reduced activity, similar activity, or enhanced activity compared to the wild-type this compound. cloudfront.net This unbiased approach has been crucial in identifying novel variants with improved therapeutic potential, including some that are particularly effective against pathogens like Clostridium difficile. frontiersin.org

Structure-Activity Relationship (SAR) Investigations for Enhanced Bioactivity

Understanding the relationship between the structure of this compound and its biological activity is paramount for designing more potent variants. Structure-activity relationship (SAR) studies have provided valuable insights into which parts of the molecule are critical for its function and which can be modified to enhance its properties. nih.gov

Key findings from SAR investigations include:

Lanthionine Bridges: While initially thought to be immutable, some studies suggest that not all residues involved in lanthionine bridge formation are absolutely critical for maintaining optimal activity. nih.govcloudfront.net However, substitutions within the lanthionine bridges of rings A, C, and D generally lead to inactive variants. researchgate.net

Ring A: The size and composition of ring A appear to be important for the interaction with Lipid II, the molecular target of this compound. nih.govasm.org Shortening or lengthening this ring can significantly impact inhibitory activity. nih.gov Specific substitutions within ring A, such as Trp4Ala, have been shown to dramatically increase bioactivity. nih.gov

Ring B: Permissive substitutions in aminobutyric acid (Abu) at position 8 and Alanine (B10760859) at position 11 in Ring B have been observed, although they are not common. nih.gov

Dehydrated Residues: The unsaturated bond of Dha5 may not be critically involved in Lipid II binding but is still important for optimal activity. nih.gov

Hinge Region: The hinge region is surprisingly tolerant to substitutions, with several single, double, and even triple glycine (B1666218) mutations showing retained or even improved bioactivity. tandfonline.com

These SAR studies have been greatly aided by the creation of saturation mutagenesis libraries, which allow for a comprehensive evaluation of the impact of all possible amino acid permutations on biological activity. cloudfront.net

Development of Variants with Improved Proteolytic Stability

A significant hurdle for the clinical development of peptide-based drugs like this compound is their susceptibility to degradation by proteases in the body. asm.orgnih.gov This leads to a short half-life and reduced efficacy. asm.orgnih.govresearchgate.net Consequently, a major focus of molecular engineering has been the development of variants with enhanced proteolytic stability. tandfonline.comasm.orgnih.gov

The primary targets for improving stability have been the positively charged amino acid residues, Lysine (Lys) at position 2 and Arginine (Arg) at position 13, which are known recognition sites for proteases like trypsin. tandfonline.comasm.orgnih.gov

Key findings in this area include:

Substitution of Lys2 and Arg13 with Alanine (Ala) has been shown to significantly improve resistance to proteolytic degradation. tandfonline.comasm.org The K2A:R13A double mutant was found to be completely resistant to trypsin digestion. asm.org

The R13A single mutant also showed partial resistance to trypsin. asm.org

Interestingly, the K2A and R13A single mutants not only exhibited improved stability but also showed enhanced bioactivity against several pathogenic bacteria and improved pharmacokinetic profiles in vivo. asm.orgfrontiersin.org

While dehydrated residues like Dha5 and Dhb14 were initially thought to contribute to instability, studies have shown they are actually important for the in vivo stability of this compound. asm.org

These findings demonstrate that targeted mutations can successfully address the challenge of proteolytic instability, paving the way for the development of more robust this compound analogs for therapeutic use. tandfonline.comasm.orgnih.gov

Synthetic and Semi-Synthetic Approaches for this compound Analogs

While biological production through mutagenesis is a powerful tool, synthetic and semi-synthetic approaches offer greater flexibility for incorporating non-natural amino acids and other chemical modifications into the this compound scaffold. These methods are crucial for creating novel analogs with unique properties that may not be achievable through biological means. tandfonline.com

A key development in this area was the creation of a C-terminal carboxyl analog of this compound (mu1140-COOH). asm.org This was achieved by mutating the mutD gene in the biosynthetic gene cluster, which prevented the C-terminal decarboxylation that normally forms the S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) residue. asm.org While this analog was initially inactive, its bioactivity could be restored by chemically coupling various amines to the C-terminus. asm.org This demonstrated that the AviCys residue is not essential for bioactivity and opened the door for creating a wide range of semi-synthetic analogs with modified C-termini. tandfonline.comasm.org

More recently, progress has been made in the total chemical synthesis of portions of the this compound molecule. For example, an analog of the fused C/D ring system has been synthesized using an orthogonally protected lanthionine strategy. rsc.org This approach allows for the precise construction of the complex ring structures and the incorporation of modified residues, such as replacing the natural AviCys with cysteamine (B1669678) (Cya) to simplify the synthesis. rsc.org

These synthetic and semi-synthetic strategies are expanding the library of this compound analogs, providing valuable tools to explore a wider range of therapeutic applications for this promising class of antibiotics. researchgate.netrsc.org

Heterologous Expression Systems for Novel Lanthipeptide Production

The production of novel lanthipeptides, including engineered analogs of this compound, often relies on heterologous expression systems. These systems are crucial for overcoming the limitations associated with native producer strains, which may be difficult to cultivate, genetically intractable, or produce low yields of the desired compound. frontiersin.orgtandfonline.com Model organisms like Escherichia coli and Bacillus subtilis are frequently employed as heterologous hosts due to their rapid growth, high-density cultivation capabilities, and well-established genetic tools. frontiersin.orgresearchgate.net However, successfully reconstituting the complex biosynthetic machinery of lanthipeptides in a foreign host presents significant challenges. mdpi.com These hurdles include the potential for precursor peptide degradation, incompatibility of post-translational modification (PTM) enzymes, insolubility of expressed proteins, and cytotoxicity of the mature lanthipeptide to the host. tandfonline.commdpi.comacs.org

To address these issues, various molecular strategies have been developed to optimize heterologous production. A significant challenge in expressing class I lanthipeptides like this compound in E. coli is ensuring the proper function of the dehydratase enzyme (LanB), which often fails to fully modify its substrate in this host. rsc.org Research has shown that class I dehydratases utilize glutamyl-tRNAGlu as a co-substrate. rsc.org The co-expression of the glutamyl-tRNA synthetase (GluRS) and tRNAGlu from the native producing organism can significantly improve the yield of fully modified peptides. rsc.orgrsc.org This is attributed to the co-evolution of LanB enzymes with specific tRNAs in their original species. rsc.org Another common problem during expression in E. coli is the formation of glutathione (B108866) (GSH) adducts on reactive dehydroamino acid residues, which can be mitigated by optimizing expression conditions or through enzymatic removal. rsc.org

Fusion tags are another powerful tool to enhance the stability and solubility of precursor peptides. frontiersin.orgmdpi.com Strategies such as N-terminal fusion with Green Fluorescent Protein (GFP) or a Small Ubiquitin-like Modifier (SUMO) tag have been shown to stabilize the expression of a wide range of ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.comcore.ac.uk The tag can be proteolytically cleaved after the post-translational modifications are complete. mdpi.com For instance, fusing GFP to the N-terminus of the precursor peptide for ruminococcin-A was employed to improve its solubility and stability in E. coli. frontiersin.org

Furthermore, "plug-and-play" pathway refactoring strategies are being developed for the rapid evaluation of lanthipeptide biosynthetic gene clusters (BGCs) in hosts like B. subtilis. acs.org These systems utilize strong inducible promoters (e.g., the T7 system), efficient ribosome-binding sites, and high-copy-number plasmids to streamline the expression of precursor peptides and their modifying enzymes. acs.orgacs.org Such approaches facilitate the high-throughput screening of novel lanthipeptides discovered through genome mining. acs.org While S. mutans has been successfully used as a heterologous host for expressing mutacin II homologs, attempts to produce the class I lanthipeptide this compound using the class II mutacin II biosynthesis machinery were unsuccessful. asm.orgresearchgate.net

The table below summarizes key research findings in the heterologous expression of lanthipeptides.

Host OrganismExpression StrategyTarget Lanthipeptide(s)Key Findings & Outcomes
Escherichia coliCo-expression of native GluRS and tRNAGlu using pEVOL vectorEpilancin 15X, othersSuccessfully produced fully dehydrated class I lanthipeptides that previously failed to be modified in E. coli. rsc.orgrsc.org
Escherichia coliGFP-fusion systemRuminococcin-AFusion to GFP enhanced the solubility and stability of the precursor peptide, enabling its modification. frontiersin.org
Escherichia coliSUMO-fusion systemVarious RiPPsStabilized the expression of 24 out of 50 tested precursor peptides, facilitating high-throughput screening. mdpi.com
Bacillus subtilisT7 expression system with refactored BGCsHaloduracin β, two novel lanthipeptidesSuccessfully produced lanthipeptides that had previously failed to be expressed in E. coli. acs.org
Streptococcus mutans T8Native mutacin II machineryMutacin II homologsSuccessfully produced a novel, active lantibiotic; however, could not produce the class I lanthipeptide this compound. asm.org

The engineering of this compound itself has yielded analogs with improved characteristics. These modifications are often tested and produced using optimized expression systems. The table below details specific analogs of this compound and their altered properties.

Lanthipeptide AnalogModification(s)Altered Properties
This compound K2ALysine at position 2 substituted with Alanine (K2A)Two-fold increase in activity against a MRSA strain; reduced proteolytic degradation. tandfonline.comfrontiersin.org
This compound R13AArginine at position 13 substituted with Alanine (R13A)Eight-fold increase in activity against a MRSA strain; reduced proteolytic degradation. tandfonline.comfrontiersin.org
This compound Trp4AlaTryptophan at position 4 substituted with Alanine94% increased bioactivity compared to wild type. tandfonline.com
This compound Dha5AlaDehydroalanine (B155165) at position 5 substituted with Alanine19% increased bioactivity compared to wild type. tandfonline.com
Carboxyl analogInsertional mutation of the mutD geneComplete loss of bioactivity, indicating the importance of the C-terminal aminovinyl-cysteine. tandfonline.com

Research Methodologies for Mutacin 1140 Production and Purification

Fermentation Strategies (e.g., Solid Medium, Liquid Culture)

The choice of fermentation strategy, whether in a liquid or solid-state, is a critical factor in the production of Mutacin 1140. Both submerged liquid fermentation (SLF) and solid-state fermentation (SSF) have been successfully employed, each presenting distinct advantages and challenges.

Liquid or submerged fermentation involves growing the Streptococcus mutans producer strain, such as JH1140, in a liquid broth. fermex.in This method is well-suited for single-celled organisms and allows for easier control and measurement of process parameters like pH, temperature, and nutrient levels. google.com Various liquid media have been utilized for this compound production, including complex media like Brain Heart Infusion (BHI) broth, Todd-Hewitt Broth (THB), and tryptone-glucose-yeast extract (TGY) nutrient broth, as well as optimized minimal media. asm.orgfrontiersin.orgnih.gov While liquid culture offers scalability and homogeneity, early research noted that high yields of this compound were often difficult to obtain in broth cultures. asm.org This was partly attributed to potential feedback inhibition, where the accumulation of the mature lantibiotic in the liquid medium inhibits further transcription of its own structural gene. asm.org

In contrast, solid-state fermentation has proven to be a highly effective method for achieving high yields of this compound. asm.org This technique involves growing the bacteria on a solid support with a lower water content compared to liquid fermentation. fermex.injmb.or.kr A key breakthrough was the use of a solid medium composed of Todd-Hewitt broth solidified with 0.5% agarose (B213101). asm.org It was discovered that agarose was superior to standard agar (B569324) for this purpose; while S. mutans could produce the mutacin on agar, the compound bound to the agar in a way that prevented its extraction, an issue not observed with agarose. asm.org The diffusion of the lantibiotic away from the producing cells on the solid medium is thought to permit a longer synthesis period before inhibitory concentrations are reached locally. asm.org Semi-solid media, containing a low percentage of agar (e.g., 0.3%), have also been used, combining aspects of both solid and liquid techniques. nih.gov

Table 1: Comparison of Fermentation Strategies for this compound Production

Feature Solid-State Fermentation (SSF) Submerged Liquid Fermentation (SLF)
Primary Application Well-suited for mycelial organisms; proven effective for this compound. asm.orgtechniques-ingenieur.fr Suitable for single-celled microorganisms like bacteria. techniques-ingenieur.fr
Water Content Low availability of free water. fermex.in High water content with dissolved nutrients. fermex.in
Yield for this compound High yields reported, particularly with agarose-based medium. asm.org Historically lower yields, but improved with media optimization. nih.govasm.org
Extraction Requires extraction from a solid matrix (e.g., with chloroform). asm.org Product is secreted into the liquid medium, simplifying initial recovery.
Process Control Measurement of biomass and other parameters can be difficult. fermex.in Online sensors and sampling for process control are readily available. fermex.in
Contamination Risk Generally lower due to low water activity. fermex.in Higher risk of contamination due to high water activity. fermex.in

Optimization of Culture Media for Enhanced Production

Maximizing the yield of this compound is highly dependent on the composition of the culture medium. Research has focused on optimizing various components, including carbon sources and mineral salts, particularly for liquid fermentation, to make the process more cost-effective for downstream purification. nih.gov

A systematic study to optimize a minimal medium (a modified M9 medium) for this compound production in liquid culture identified several key factors. nih.gov This approach allowed for the rapid screening of multiple variables in small-volume fermentations. nih.gov The findings demonstrated that the choice of carbon source is crucial, with lactose (B1674315) being identified as optimal. nih.gov Furthermore, the concentrations of specific divalent cations significantly influence production. High concentrations of calcium chloride (CaCl₂) and magnesium sulfate (B86663) (MgSO₄) were found to promote a substantial increase in this compound synthesis. nih.gov Conversely, other minerals such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) appeared to impair production. nih.gov

The optimization process resulted in a more than 100-fold increase in production compared to the initial base medium, achieving an estimated yield of approximately 10 mg/L in a shaking incubator. nih.gov The optimized medium was successfully scaled up from 20 mL to 500 mL fermentations without a loss in production levels. nih.gov Earlier work using complex media also highlighted the importance of calcium chloride, noting that a high concentration (5% w/v) was optimal for production in a medium containing yeast extract. researchgate.net

Table 2: Key Media Components Optimized for Enhanced this compound Production

Component Base Medium Concentration Optimized Concentration Outcome Reference
Carbon Source 4% Glucose 4% Lactose Determined to be the optimal carbon source. nih.gov
Calcium Chloride (CaCl₂) 0.5% (w/v) 0.3% (w/v) Resulted in an ~40% increase in zone of inhibition diameter compared to 0.2% and 0.5%. nih.gov
Magnesium Sulfate (MgSO₄) Not specified 0.77% (w/v) Promoted an increase in production. nih.gov
Zinc Chloride (ZnCl₂) Not added Tested Appeared to impair production. nih.gov
Ferric Chloride (FeCl₃) Not added Tested Appeared to impair production. nih.gov

Advanced Extraction and Purification Techniques

Following fermentation, a multi-step process is required to extract and purify this compound from the complex mixture of media components, cellular debris, and other fermentation by-products.

Ammonium sulfate precipitation is an effective initial step for concentrating this compound and removing it from complex fermentation media, such as those containing yeast extract. researchgate.netresearcher.life This method leverages the principle that high salt concentrations can reduce the solubility of proteins, causing them to precipitate. An efficient protocol was developed that significantly minimizes the co-precipitation of unwanted media components, which can complicate subsequent purification steps. researchgate.net A critical parameter in this process is pH; adjusting the pH to 8.0, as opposed to 2.0, led to a threefold decrease in the precipitation of components from the yeast extract medium. researchgate.net This pH adjustment allows for a more selective precipitation of the lantibiotic. The average yield of this compound recovered from the fermentation medium using this method was determined to be 66%. researchgate.netresearcher.life

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the high-resolution purification of this compound. researchgate.netresearcher.life While direct purification from complex media via RP-HPLC is possible, it is not considered commercially viable on a large scale. researchgate.net Therefore, it is typically used after initial purification steps like precipitation or solvent extraction.

In RP-HPLC, this compound is separated based on its hydrophobic character. A common setup involves a C18 column (e.g., Waters XBridge C18), which contains a non-polar stationary phase. frontiersin.org The mobile phase typically consists of a polar solvent system, such as water, and a less polar organic solvent, like acetonitrile (B52724), with an ion-pairing agent like trifluoroacetic acid (TFA) added to both. frontiersin.orgasm.org The mutacin is eluted by applying a gradient of increasing organic solvent concentration. For example, a gradient running from 2% to 85% of a buffer containing 95% acetonitrile over 38 minutes has been used effectively. frontiersin.org The purity of the collected fractions is often confirmed using techniques like mass spectrometry. frontiersin.org

Chloroform (B151607) extraction is another widely used method, particularly for recovering this compound from solid or semi-solid fermentation media. asm.orgtci-thaijo.org After incubation, the culture medium is extracted with an equal volume of chloroform. asm.org This process results in the formation of an emulsion between the aqueous and chloroform layers, and the active this compound is found concentrated at this interface. asm.orgasm.org The emulsion is collected, dried, and the pellet is then resuspended in a solvent like a 35% acetonitrile/water solution containing 0.1% TFA for further purification. asm.org

A combination of freezing and centrifugation has also been employed as an initial recovery step. In this method, the culture (either liquid or the entire solid medium) is frozen, for instance at -70°C or -80°C, and then thawed, sometimes in a warm water bath to expedite the process. nih.govasm.org This freeze-thaw cycle helps to lyse the bacterial cells. Following thawing, the mixture is subjected to high-speed centrifugation (e.g., 20,000 × g for 30 minutes) to pellet the cells and other solid debris. nih.govasm.org The resulting cell-free supernatant, which contains the secreted this compound, can then be collected for subsequent purification steps. nih.gov

Broader Academic Implications and Future Research Trajectories

Potential for Novel Lanthipeptide Discovery and Characterization

The discovery of Mutacin 1140 has spurred significant interest in finding new lanthipeptides. Advances in genome mining techniques have revealed that the biosynthetic gene clusters (BGCs) responsible for producing lanthipeptides are widespread throughout various bacterial phyla. acs.orgfrontiersin.org This suggests a vast, untapped reservoir of novel bioactive peptides. frontiersin.org

Genome Mining and Bioinformatic Approaches:

Computational tools like antiSMASH and BAGEL have streamlined the process of identifying potential lanthipeptide BGCs within bacterial genomes. tandfonline.com These programs can detect the conserved genes responsible for the characteristic lanthionine (B1674491) and methyllanthionine ring structures. frontiersin.orgnih.gov By analyzing genomic and metagenomic data, researchers can predict the existence of new lanthipeptides before they are ever isolated in the lab. tandfonline.comnih.gov For instance, a metagenomic mining approach on isolates from Chinese spicy cabbage led to the discovery of 17 novel lanthipeptide gene clusters. nih.gov

High-Throughput Screening and Heterologous Expression:

Once a potential BGC is identified, a key challenge is to produce and characterize the corresponding lanthipeptide. Many of these BGCs are "silent" under standard laboratory conditions, meaning they are not actively expressed by the native organism. frontiersin.org To overcome this, researchers are developing high-throughput screening methods and utilizing heterologous expression systems. nih.gov This involves cloning the BGC into a more tractable host organism, like E. coli, to produce the novel lanthipeptide for further study. acs.org A pipeline known as FAST-RiPPs (Fast, Automated, Scalable, high-Throughput pipeline for RiPPs discovery) has been developed to facilitate this process. acs.org

The ongoing discovery and characterization of new lanthipeptides, inspired by compounds like this compound, are significantly expanding our understanding of the chemical diversity and biological roles of these complex peptides. asm.org

Advancements in Antimicrobial Peptide Engineering and Design

The gene-encoded nature of lanthipeptides like this compound makes them highly amenable to bioengineering. acs.org By manipulating the genes involved in their biosynthesis, scientists can create novel variants with improved properties.

Site-Directed Mutagenesis:

Researchers have successfully used site-directed mutagenesis to alter the amino acid sequence of this compound, leading to variants with enhanced antimicrobial activity. asm.org For example, specific single amino acid substitutions in the core peptide of this compound resulted in improved activity against various pathogenic bacteria. tandfonline.comfrontiersin.org These studies demonstrate the potential to fine-tune the bioactivity and target specificity of lanthipeptides. tandfonline.com

Combinatorial Biosynthesis and RiPP Engineering:

The modularity of the biosynthetic enzymes involved in lanthipeptide production opens up possibilities for combinatorial biosynthesis. oup.com By mixing and matching enzymes from different lanthipeptide pathways, it may be possible to create entirely new peptide structures. nih.gov This approach, often referred to as "RiPP engineering," aims to harness the diverse array of post-translational modifications found in RiPPs to generate novel bioactive compounds. oup.com For instance, the enzymes responsible for nisin biosynthesis have been used to install lanthionine rings into other peptides. nih.gov

Phage Display and Library Generation:

To explore a vast number of potential lanthipeptide variants, researchers are developing platforms for generating and screening large peptide libraries. illinois.edu Phage display is one such technique where lanthipeptides are expressed on the surface of bacteriophages, allowing for the rapid selection of variants with desired binding properties or activities. google.com

These engineering efforts are not only aimed at creating more potent antibiotics but also at developing lanthipeptides with improved stability, solubility, and pharmacokinetic profiles, paving the way for their potential therapeutic use. frontiersin.orgresearchgate.net

Fundamental Insights into Lanthipeptide Biosynthesis and Function

The study of this compound has provided crucial insights into the complex enzymatic machinery responsible for lanthipeptide biosynthesis. nih.gov Lanthipeptides are synthesized as precursor peptides (LanA) that undergo a series of post-translational modifications (PTMs). asm.org

The Biosynthetic Pathway:

The biosynthesis of class I lanthipeptides like this compound involves several key steps:

Dehydration: Specific serine and threonine residues in the core peptide are dehydrated by a dehydratase enzyme (LanB) to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. nih.govnih.gov

Cyclization: A cyclase enzyme (LanC) then catalyzes the addition of cysteine thiols to these dehydroamino acids, forming the characteristic thioether cross-links (lanthionine and methyllanthionine). nih.govnih.gov

Leader Peptide Cleavage: Finally, a protease (LanP) removes the N-terminal leader peptide to yield the mature, active lanthipeptide. frontiersin.org

Research on this compound has shown that this process is highly coordinated, with the formation of one ring influencing subsequent modifications. nih.gov

Mechanism of Action:

This compound exerts its antimicrobial effect primarily by binding to Lipid II, an essential precursor in bacterial cell wall synthesis. nih.govacs.org This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and ultimately leading to cell death. rsc.org While structurally similar to the well-studied lanthipeptide nisin in its Lipid II binding domain, this compound does not appear to form pores in the bacterial membrane in the same manner. nih.govacs.org This distinction highlights the functional diversity within the lanthipeptide class. nih.gov Molecular simulations suggest that this compound-Lipid II complexes can, however, form water-permeating membrane pores, suggesting a potential alternative mechanism of membrane disruption. rsc.org

Understanding these fundamental processes is critical for both the discovery of new lanthipeptides and the rational design of engineered variants. illinois.edu

Ecological Significance in Microbial Competition and Community Dynamics

The production of mutacins, including this compound, by Streptococcus mutans plays a significant role in its ability to compete and establish itself within the complex microbial ecosystem of the oral cavity, particularly in dental biofilms. nih.govscielo.br

Competitive Advantage:

Bacteriocins like this compound provide a competitive advantage to the producing strain by inhibiting the growth of closely related species that occupy the same ecological niche. biorxiv.org The broad spectrum of activity of lantibiotic mutacins against other Gram-positive bacteria is thought to be a key factor in the ability of S. mutans to colonize and dominate the tooth surface. nih.govpnas.org In vivo studies have shown that the production of this compound is crucial for S. mutans to maintain its dominance in dual-species biofilms. nih.gov

Regulation of Production:

The synthesis of mutacins is often regulated by quorum sensing systems, which allow bacteria to coordinate gene expression in response to cell population density. biorxiv.orgpnas.org In S. mutans, a system known as MutRS has been identified to control the production of several lantibiotic mutacins. biorxiv.orgpnas.org This regulatory control suggests that mutacin production is a strategic response to the presence of competing microbes. biorxiv.org

Bacterial Replacement Therapy:

The potent antimicrobial activity of this compound has even been harnessed in a novel approach called "replacement therapy" for the prevention of dental caries. asm.org A genetically modified strain of S. mutans that produces high levels of this compound but is deficient in lactic acid production (the primary cause of tooth decay) has been developed. asm.orgscielo.br The idea is to introduce this non-pathogenic, superior colonizing strain to displace the native, disease-causing S. mutans strains. asm.org

The study of this compound in its natural context provides valuable insights into the chemical warfare that shapes microbial communities and offers potential avenues for manipulating these communities for therapeutic benefit.

Q & A

Q. What experimental approaches are used to determine the structural dynamics of Mutacin 1140 in solution?

this compound’s structural flexibility is analyzed using nuclear magnetic resonance (NMR) spectroscopy and restrained molecular dynamics simulations. These methods reveal that this compound interconverts between multiple conformations, forming a horseshoe-like shape with a flexible hinge region . Researchers should prioritize high-resolution NMR data collection (e.g., scalar coupling constants) and validate computational models against experimental ensembles to account for structural heterogeneity.

Q. How is the antibacterial efficacy of this compound initially screened against Gram-positive pathogens?

Standardized minimum inhibitory concentration (MIC) assays are performed against target bacteria (e.g., Clostridium difficile, Staphylococcus aureus). For example, MIC values for this compound analogs are compared to vancomycin using microbroth dilution methods, with results indicating superior activity against C. difficile (MIC ≤ 0.25 µg/mL) . Include controls for pH, temperature, and bacterial growth phase to ensure reproducibility.

Q. What methodologies are employed to study this compound’s mode of action, particularly lipid-II binding?

Mechanistic studies use fluorescence-based assays to monitor lipid-II abduction, supplemented by molecular docking simulations to identify key residues (e.g., Phe1, Arg13) involved in target recognition . Researchers should combine mutational analysis (e.g., Phe1Ile substitution) with competitive binding assays using labeled lipid-II analogs to validate specificity.

Q. How can researchers ensure reproducibility in this compound purification protocols?

Detailed chromatographic methods (e.g., reverse-phase HPLC with C18 columns) and mass spectrometry (MS) for purity validation (>95%) must be reported. Reference protocols from primary literature, such as small-scale fermentation of Streptococcus mutans JH100, and include retention times, solvent gradients, and MS parameters .

Q. What criteria define this compound as a lantibiotic, and how are post-translational modifications characterized?

Lanthionine bridges and dehydrated residues are identified via tandem MS and Edman degradation. For this compound, specific modifications include the aminovinyl-cysteine motif, confirmed through comparative analysis with synthetic analogs . Use isotopic labeling during bacterial cultivation to trace modification pathways.

Advanced Research Questions

Q. How can mutagenesis libraries be designed to optimize this compound’s pharmacokinetic properties?

Saturation mutagenesis libraries (e.g., 700+ analogs) are screened for stability, solubility, and toxicity. Key mutations (e.g., Arg13Asn, Phe1Ile) improve metabolic stability in simulated intestinal fluid (half-life >240 min) and reduce cytotoxicity (EC50 >600 µg/mL on HepG2 cells) . Prioritize residues in flexible regions (e.g., hinge domain) for mutagenesis to minimize structural disruption.

Q. What experimental strategies address conflicting reports on this compound’s spectrum of activity?

Contradictions in efficacy data (e.g., varying MICs against Streptococcus pneumoniae) require re-evaluation of assay conditions, such as inoculum size and media composition. Cross-validate findings using standardized CLSI protocols and include comparator antibiotics (e.g., vancomycin) in all assays . Meta-analyses of published datasets can identify methodological outliers.

Q. How are in vivo efficacy models for this compound analogs optimized to predict clinical outcomes?

The hamster model of C. difficile infection is used to assess relapse rates and dose-response relationships. For example, OG253 (Phe1Ile variant) shows no relapse at 10 mg/kg dosing, with fecal drug levels monitored via LC-MS/MS . Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro MICs with in vivo efficacy.

Q. What computational tools predict this compound’s membrane interaction and pore formation?

Molecular dynamics simulations with lipid bilayers (e.g., POPC/POPG membranes) model pore formation mechanisms. Focus on regions with charged residues (e.g., Arg13) that interact with phospholipid headgroups, and validate predictions using planar lipid bilayer electrophysiology .

Q. How do researchers balance novelty and feasibility when designing this compound analogs for preclinical development?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs. For example, OG716 (Phe1Ile/Arg13Asn) was selected for GLP toxicology studies due to its balance of low cytotoxicity (EC50 = 636 µg/mL) and high stability in serum (half-life >240 min) . Use high-throughput screening to rapidly eliminate candidates with poor drug-like properties.

Methodological Best Practices

  • Data Contradiction Analysis : Compare experimental conditions (e.g., bacterial strains, growth media) across studies and perform sensitivity analyses to identify confounding variables .
  • Reproducibility : Document all protocols in line with BJOC guidelines, including raw NMR/MS data in supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and justify sample sizes via power analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.